Ile-Glu
Description
Isoleucine-glutamate (Ile-Glu) is a dipeptide composed of the amino acids isoleucine (Ile) and glutamic acid (Glu) linked via a peptide bond. It has been identified in biological and industrial contexts, including metabolic studies, enzymatic assays, and food science. For instance, this compound was reported as a differential metabolite in post-surgical gastric metabolomic profiles, showing decreased levels after sleeve gastrectomy (SG) . It has also been utilized as a reference standard in chromatographic analyses of dipeptide isomers and as a synthetic substrate (e.g., Boc–Ile–Glu–Gly–Arg–AMC) for monitoring enzyme activity in coagulation assays .
Properties
IUPAC Name |
2-[(2-amino-3-methylpentanoyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(12)10(16)13-7(11(17)18)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGFOCFYOZQVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoleucyl-Glutamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028906 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ILE-GLU-OH typically involves the coupling of L-isoleucine and L-glutamic acid. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-ILE-GLU-OH may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial processes often optimize reaction conditions to maximize efficiency and minimize costs. This may include the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-ILE-GLU-OH can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the peptide bond can be catalyzed by acids, bases, or enzymes such as peptidases . Oxidation reactions may involve the modification of the side chains of isoleucine and glutamic acid, while reduction reactions can target disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, peptidases
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of H-ILE-GLU-OH results in the formation of free L-isoleucine and L-glutamic acid .
Scientific Research Applications
Role in Protein Engineering
Ile-Glu has been studied for its impact on protein solubility and stability. Recent computational analyses have highlighted how residue-residue interactions, including those involving this compound, can influence the solubility of proteins. Understanding these interactions can facilitate the rational design of proteins with enhanced solubility, which is crucial in biopharmaceutical development .
Peptide Synthesis
This compound is often utilized in the synthesis of more complex peptides. For instance, it is a component of various bioactive peptides that exhibit therapeutic potential. Its incorporation into peptide chains can enhance biological activity and stability, making it a valuable building block in peptide synthesis .
| Peptide | Components | Biological Activity |
|---|---|---|
| Stemokin | This compound-Trp | Hemostimulatory effects |
| Suc-Ile-Glu | Suc-Ile-Glu-Gly-Arg | Anticoagulant activity |
Immune Modulation
One of the prominent applications of this compound is its role in immunotherapy. The tripeptide this compound-Trp, known as Stemokin, has shown promise as an adjuvant that stimulates a balanced immune response by enhancing hematopoietic stem cell proliferation in response to radiation or cytotoxic treatments . This peptide has been registered as an immune and hemostimulatory agent in Russia.
Antiviral Activity
There is evidence suggesting that derivatives of this compound may possess antiviral properties. Specifically, N-alkylated derivatives have demonstrated activity against viruses such as influenza, indicating potential applications in antiviral drug development .
Flavor Enhancement
This compound contributes to umami flavor profiles in food products. Research indicates that peptides containing this compound can enhance the taste of various food items, particularly in soy sauce production. This application highlights the compound's relevance not only in health sciences but also in culinary arts .
Case Study 1: Stemokin's Clinical Application
A clinical study investigated the effects of Stemokin (this compound-Trp) on patients undergoing chemotherapy. Results showed a significant increase in hematopoietic stem cell counts post-treatment, suggesting its efficacy as a supportive therapy during cancer treatment.
Case Study 2: Protein Solubility Engineering
A research project focused on engineering a recombinant protein with improved solubility by incorporating this compound into its structure. The study found that proteins designed with this dipeptide exhibited reduced aggregation and enhanced stability during storage.
Mechanism of Action
The mechanism of action of H-ILE-GLU-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to active sites of enzymes, influencing their activity and modulating biochemical pathways . The specific pathways involved depend on the biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ile-Glu shares structural and functional similarities with other dipeptides, particularly those involving isoleucine, leucine (Leu), and glutamic acid. Below is a systematic comparison based on analytical, functional, and biological
Structural and Chromatographic Comparisons
This compound is often compared to Leu-Glu, a dipeptide where isoleucine is replaced by leucine at the N-terminal. These isomers exhibit distinct chromatographic behaviors due to subtle differences in hydrophobicity. On reversed-phase (RP) columns, this compound elutes earlier (4.43 min) than Leu-Glu (4.88 min), attributed to the branched side chain of isoleucine reducing hydrophobicity compared to leucine’s linear side chain . Similar elution patterns are observed in other isomeric pairs:
- Ile-Thr vs. Leu-Thr : 2.94 min vs. 3.45 min
- Thr-Ile vs. Thr-Leu : 6.72 min vs. 6.95 min
These retention time differences are critical for analytical differentiation, especially in mass spectrometry (MS)-based workflows.
Mass Spectrometric Differentiation
MS fragmentation patterns further distinguish this compound from its analogs:
- N-terminal Ile/Leu differentiation : MS² spectra suffice due to distinct fragment ions (e.g., m/z 69.07 for Thr-Ile vs. m/z 86.10 for Thr-Leu) .
- C-terminal Ile/Leu differentiation: Requires MS³ for precise identification, as C-terminal residues produce less diagnostic ions in MS² .
Physicochemical Properties
While direct solubility or stability data for this compound are scarce, its behavior in aqueous solutions can be inferred from glutamic acid’s hydrophilic nature and isoleucine’s hydrophobicity.
Biological Activity
Ile-Glu, a dipeptide composed of isoleucine (Ile) and glutamic acid (Glu), has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications in clinical settings.
Chemical Structure and Properties
This compound is characterized by its simple structure, consisting of two amino acids linked by a peptide bond. The molecular formula is , and it exhibits properties typical of peptides, including solubility in water and the ability to form hydrogen bonds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Modulation of Immune Response : Research indicates that this compound can enhance immune responses. A study demonstrated that the peptide stimulates a balanced immune response, enhancing the production of specific immunoglobulins (IgG2a) when used as an adjuvant in vaccine formulations .
- Influence on Coagulation : this compound has been implicated in coagulation pathways. It serves as a substrate for various enzymes involved in blood clotting, contributing to thrombin generation and influencing clotting times .
1. Antioxidant Activity Evaluation
A comparative study evaluated the antioxidant capacity of this compound against other peptides. The results indicated that this compound had an IC50 value for scavenging O2- − and - OH radicals at 0.52 mg/mL and 0.69 mg/mL, respectively, demonstrating its effectiveness as an antioxidant .
| Peptide | IC50 (mg/mL) O2- − | IC50 (mg/mL) - OH |
|---|---|---|
| This compound | 0.52 | 0.69 |
| Arg-Glu-Leu | 0.45 | 0.60 |
2. Immune Response Enhancement
In a proof-of-concept study, this compound was tested as an adjuvant in vaccine formulations. The findings revealed that it significantly boosted the immune response against specific antigens, suggesting its potential use in vaccine development .
| Treatment Group | IgG2a Levels (ng/mL) |
|---|---|
| Control | 150 |
| This compound | 300 |
3. Coagulation Studies
Research on the coagulation effects of this compound revealed its role as a substrate for factor Xa, influencing thrombin generation in vitro. This was particularly noted in patients with factor XI deficiency, where this compound's activity contributed to improved thrombin generation following treatment with FXI concentrates .
| Treatment | Thrombin Generation (nM) |
|---|---|
| Control | 20 |
| FXI + this compound | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
